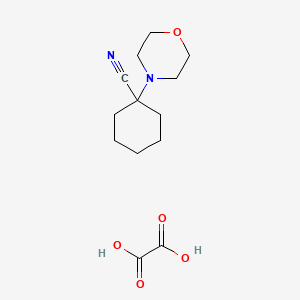

![molecular formula C22H13Cl2N3O2S B2589805 4-苯甲酰基-N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391227-62-6](/img/structure/B2589805.png)

4-苯甲酰基-N-[5-(2,4-二氯苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

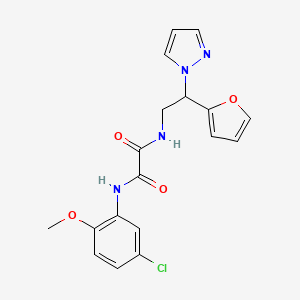

“4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a compound that belongs to a class of heterocyclic compounds . It contains a benzoyl group, a thiadiazol group, and a dichlorophenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C have been used to produce a series of dichlorobenzamide derivatives . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecule contains a five-membered heterocyclic ring known as oxadiazole, which possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The synthesis of these types of compounds typically involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting compounds and intermediates can be characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .科学研究应用

Synthesis and Characterization

The compound is synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in N,N’-dimethylformamide solution at 60 °C. This process yields a series of dichlorobenzamide derivatives (compounds 4–14) in good yields. The structures of compounds 4 and 6 have been established by X-ray crystallography . Compound 4 crystallizes in a triclinic space group, while compound 6 has a monoclinic Pn symmetry .

Biological Activity and Medicinal Applications

Chlorobenzene derivatives, including dichlorobenzamides, exhibit diverse biological activities. Although specific studies on this compound are limited, we can draw insights from related derivatives:

- Antitumor and Cytotoxic Activity : Similar derivatives have demonstrated antitumoral and cytotoxic effects. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells .

Hydrogen Bonding and Structural Stability

Two structural derivatives, namely 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide , have been confirmed by single-crystal X-ray crystallography. These compounds exhibit relatively stable N‒H⋯O hydrogen bonds . The stability of such bonds may contribute to their biological activity .

未来方向

The synthesis of benzamide derivatives, including those similar to the compound , is a priority area of research in the pharmaceutical industry . These compounds are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on developing new synthetic methods for this type of compounds, as well as exploring their potential applications in various fields .

属性

IUPAC Name |

4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2N3O2S/c23-16-10-11-17(18(24)12-16)21-26-27-22(30-21)25-20(29)15-8-6-14(7-9-15)19(28)13-4-2-1-3-5-13/h1-12H,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDRPZZBSRXXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)